Pyrimidine-5-boronic acid pinacol ester: A Technical Guide for Researchers
Pyrimidine-5-boronic acid pinacol ester: A Technical Guide for Researchers
CAS Number: 321724-19-0[1][2][3][4]
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Pyrimidine-5-boronic acid pinacol ester. This versatile building block is a key reagent in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science.
Core Compound Properties
Pyrimidine-5-boronic acid pinacol ester is a stable, white to off-white solid derivative of boronic acid.[1] Its utility is primarily centered around its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[1] The pinacol ester group enhances the stability and handling of the otherwise reactive boronic acid moiety.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅BN₂O₂ | [2][3][4][5] |
| Molecular Weight | 206.05 g/mol | [4][5] |
| Melting Point | 59.0 - 68.0 °C | [2][5] |
| Purity | ≥94.0% (GC) | [2] |
| Appearance | White to off-white or yellow solid/crystals/powder | [1][2] |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | [2] |
| InChI Key | WSRGGSAGSUEJKQ-UHFFFAOYSA-N | [2] |
| SMILES | CC1(C)OB(OC1(C)C)C1=CN=CN=C1 | [1][2] |
Spectroscopic Data
Below are typical spectroscopic data for Pyrimidine-5-boronic acid pinacol ester and related compounds.
| Type | Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.26 (s, 12 H), 0.26 (s, 3 H) | [6] |
| ¹¹B NMR (160 MHz, CDCl₃) | δ 33 | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 83.0, 24.9 | [6] |
| HRMS (EI-TOF) [M]⁺ | Calculated for C₇H₁₅O₂B: m/z 142.1165; Found: 142.1169 | [6] |
Applications in Research and Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[7] Pyrimidine-5-boronic acid pinacol ester serves as a crucial building block for introducing this valuable motif into complex molecules. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl halides.[1][5] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for screening.
Beyond pharmaceuticals, this reagent is also employed in materials science for the synthesis of organic electronic materials, such as polymers and small molecules used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[5]
Experimental Protocols
While a specific, detailed synthesis protocol for unsubstituted Pyrimidine-5-boronic acid pinacol ester was not found in the immediate search results, a general understanding can be derived from the synthesis of similar compounds. Below are representative protocols for the synthesis and analysis of related pyrimidine boronic acid pinacol esters.
Synthesis of 2-Methylpyrimidine-5-boronic Acid Pinacol Ester (A Representative Miyaura Borylation)
This protocol describes the synthesis of a substituted pyrimidine boronic acid pinacol ester from the corresponding bromo-pyrimidine.
Materials:
-
5-Bromo-2-methylpyrimidine
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane
Procedure: [8]
-
In a sealed reaction vessel, combine 5-Bromo-2-methylpyrimidine (1.0 equiv.), bis(pinacolato)diboron (1.05 equiv.), potassium acetate (3.0 equiv.), and Pd(dppf)Cl₂ (0.1 equiv.).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon).
-
Add anhydrous 1,4-dioxane to the mixture.
-
Heat the reaction mixture to 90 °C for 3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) to confirm the formation of the desired boronate ester.
-
The crude product can then be used in subsequent reactions, such as a Suzuki coupling, or purified by chromatography.
Analytical Method for Reactive Pinacolboronate Esters
Due to the facile hydrolysis of pinacolboronate esters to their corresponding boronic acids, specialized analytical methods are often required.[9]
Challenges:
-
Hydrolysis: The boronic ester can easily hydrolyze to the boronic acid, which is non-volatile and poorly soluble in common organic solvents.[9]
-
Chromatography: This instability makes analysis by GC and normal-phase HPLC challenging.[9]
Recommended Approach: Reversed-Phase HPLC [9]
-
Sample Diluent: Use a non-aqueous and aprotic diluent to prevent hydrolysis during sample preparation.
-
Mobile Phase: Employ a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent. This strategy helps to stabilize the pinacolboronate ester and achieve good separation and retention.
Visualized Workflows and Pathways
General Suzuki-Miyaura Cross-Coupling Workflow
The following diagram illustrates the typical workflow of a Suzuki-Miyaura cross-coupling reaction, a primary application of Pyrimidine-5-boronic acid pinacol ester.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthesis Workflow for a Substituted Pyrimidine Boronic Acid Pinacol Ester
This diagram outlines the multi-step synthesis of 2-amino-5-pyrimidine boronic acid pinacol ester as described in a patent.[10]
Caption: Multi-step synthesis of a substituted pyrimidine boronic acid pinacol ester.
Safety Information
Hazard Statements: [11]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this chemical.[4] Proper personal protective equipment (PPE) should be worn, and the compound should be handled in a well-ventilated area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrimidine-5-boronic acid pinacol ester, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. Pyrimidine-5-boronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]
- 5. Pyrimidine-5-boronic acid pinacol ester [myskinrecipes.com]
- 6. rsc.org [rsc.org]
- 7. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
- 11. Pyrimidine-5-boronic acid pinacol ester, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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